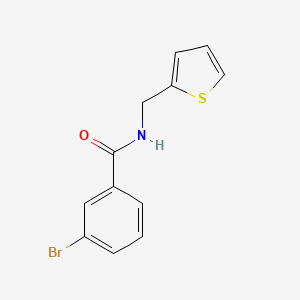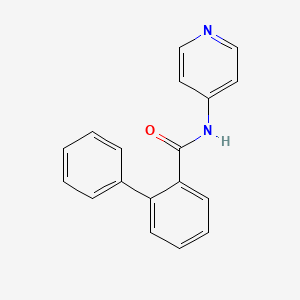
N-4-pyridinyl-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-pyridinyl-2-biphenylcarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including gene expression, cell differentiation, and apoptosis. In
Mécanisme D'action
N-4-pyridinyl-2-biphenylcarboxamide acts as a potent inhibitor of N-4-pyridinyl-2-biphenylcarboxamide, a serine/threonine kinase that plays a crucial role in various cellular processes. N-4-pyridinyl-2-biphenylcarboxamide is involved in the regulation of gene expression, cell differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting N-4-pyridinyl-2-biphenylcarboxamide, N-4-pyridinyl-2-biphenylcarboxamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-4-pyridinyl-2-biphenylcarboxamide have been extensively studied in various in vitro and in vivo models. The compound has been shown to inhibit N-4-pyridinyl-2-biphenylcarboxamide activity in a dose-dependent manner, with an IC50 value in the nanomolar range. Inhibition of N-4-pyridinyl-2-biphenylcarboxamide by N-4-pyridinyl-2-biphenylcarboxamide has been shown to have various downstream effects, including the regulation of glycogen synthesis, insulin signaling, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-4-pyridinyl-2-biphenylcarboxamide is its potency as a N-4-pyridinyl-2-biphenylcarboxamide inhibitor, making it a valuable tool for studying the role of N-4-pyridinyl-2-biphenylcarboxamide in various cellular processes. The compound's selectivity for N-4-pyridinyl-2-biphenylcarboxamide over other kinases is also a significant advantage, as it minimizes off-target effects. However, one of the limitations of N-4-pyridinyl-2-biphenylcarboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-4-pyridinyl-2-biphenylcarboxamide. One potential area of research is the development of more potent and selective N-4-pyridinyl-2-biphenylcarboxamide inhibitors based on the structure of N-4-pyridinyl-2-biphenylcarboxamide. Another potential direction is the investigation of the compound's therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the compound's mechanism of action and downstream effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-4-pyridinyl-2-biphenylcarboxamide involves the reaction of 4-chloro-2-biphenylcarboxylic acid with 4-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is reported to be around 50-60%, and the purity of the compound is usually above 95%.
Applications De Recherche Scientifique
N-4-pyridinyl-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound's ability to inhibit N-4-pyridinyl-2-biphenylcarboxamide has been shown to have a significant impact on the regulation of various cellular processes, making it a promising target for drug development.
Propriétés
IUPAC Name |
2-phenyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-15-10-12-19-13-11-15)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVAELAJBBLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-pyridin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

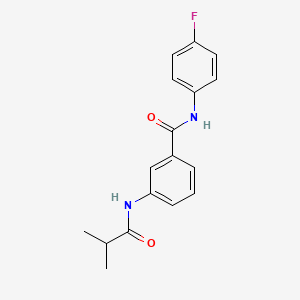
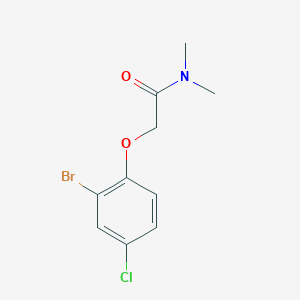
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
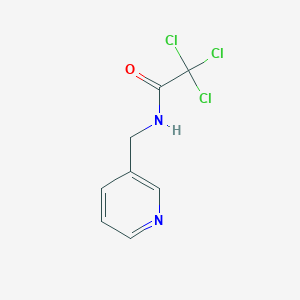
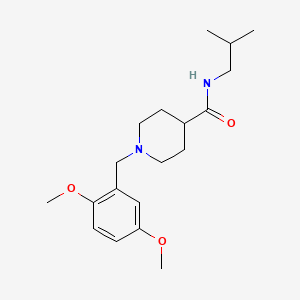
![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)

![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)
